molecular formula C6H7NO2 B2628055 3-Methylidenepiperidine-2,6-dione CAS No. 34573-74-5

3-Methylidenepiperidine-2,6-dione

Cat. No.: B2628055
CAS No.: 34573-74-5
M. Wt: 125.127
InChI Key: FFERQCSBWBFDJA-UHFFFAOYSA-N
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Description

3-Methylidenepiperidine-2,6-dione is an unsaturated compound that has been isolated from coal tar. It is a colorless solid with a melting point between 200 and 220 degrees Celsius . The compound is known for its aliphatic and inorganic nature .

Mechanism of Action

Target of Action

The primary targets of 2-Methylene Glutarimide are casein kinase 1 alpha (CK1α) and Wee-like protein kinase (WEE1) as identified in whole-cell proteome profiling . These proteins play crucial roles in cellular processes, with CK1α involved in various cellular processes including Wnt signaling, circadian rhythm, and DNA damage response, and WEE1 acting as a key regulator of cell cycle progression.

Mode of Action

2-Methylene Glutarimide interacts with its targets, CK1α and WEE1, leading to their degradation . This interaction is CRBN-dependent, meaning it requires the presence of the protein Cereblon . The degradation of these proteins alters the normal functioning of the cells, leading to changes in cellular processes.

Biochemical Pathways

The action of 2-Methylene Glutarimide affects several biochemical pathways. The degradation of CK1α and WEE1 can disrupt the Wnt signaling pathway, circadian rhythm, DNA damage response, and cell cycle progression . The downstream effects of these disruptions can lead to changes in cell behavior and potentially cell death.

Pharmacokinetics

Like other glutarimide antibiotics, it is expected to have good bioavailability due to its small size and polar nature .

Result of Action

The molecular and cellular effects of 2-Methylene Glutarimide’s action include the degradation of CK1α and WEE1, disruption of various cellular processes, and potential induction of cell death . These effects can lead to its antifungal and cytotoxic activities .

Preparation Methods

The synthesis of 3-Methylidenepiperidine-2,6-dione can be achieved through various methods. One efficient method involves the use of abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This process involves Michael addition and intramolecular nucleophilic substitution . Another method includes the reaction of the compound with acid to form a cyclic dinitrile, which then hydrolyzes to form an organic acid (e.g., glutarimide) and diamide .

Chemical Reactions Analysis

3-Methylidenepiperidine-2,6-dione undergoes several types of chemical reactions:

Comparison with Similar Compounds

3-Methylidenepiperidine-2,6-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methylidenepiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFERQCSBWBFDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34573-74-5
Record name 3-methylidenepiperidine-2,6-dione
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